molecular formula C7H3F2NS B3219941 5,7-Difluorobenzo[d]thiazole CAS No. 1190322-04-3

5,7-Difluorobenzo[d]thiazole

Cat. No.: B3219941
CAS No.: 1190322-04-3
M. Wt: 171.17 g/mol
InChI Key: SJCQCBHFYJXBKB-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Difluorobenzo[d]thiazole typically involves the reaction of fluorinated aromatic compounds with thioamides or thioureas under specific conditions. One common method includes the cyclization of 2,4-difluoroaniline with carbon disulfide and a base, followed by oxidation to form the desired thiazole ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

5,7-Difluorobenzo[d]thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted thiazoles, which can be further utilized in different applications .

Scientific Research Applications

5,7-Difluorobenzo[d]thiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5,7-Difluorobenzo[d]thiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

  • 4,7-Difluorobenzo[c][1,2,5]thiadiazole
  • 4,8-Difluorobenzo[d]thiazole
  • 4,4’,5,5’,7,7’-Hexafluoro-[6,6’-bibenzo[d]thiazole]

Uniqueness

5,7-Difluorobenzo[d]thiazole is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of fluorine atoms at the 5 and 7 positions can enhance the compound’s stability and alter its electronic properties, making it distinct from other similar thiazole derivatives .

Properties

IUPAC Name

5,7-difluoro-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F2NS/c8-4-1-5(9)7-6(2-4)10-3-11-7/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJCQCBHFYJXBKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1N=CS2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F2NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,7-Difluorobenzo[d]thiazole
Reactant of Route 2
5,7-Difluorobenzo[d]thiazole
Reactant of Route 3
5,7-Difluorobenzo[d]thiazole
Reactant of Route 4
5,7-Difluorobenzo[d]thiazole
Reactant of Route 5
5,7-Difluorobenzo[d]thiazole
Reactant of Route 6
5,7-Difluorobenzo[d]thiazole

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